molecular formula C9H11N3S B2385599 N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 143543-82-2

N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2385599
CAS No.: 143543-82-2
M. Wt: 193.27
InChI Key: VBDMSARZKWIPJQ-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 3-pyridinemethanol with 2-aminothiazole under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated pyridine derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
  • N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
  • N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-oxazol-2-amine

Uniqueness

N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This compound’s thiazole ring also imparts distinct electronic properties, making it valuable in various applications .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-2-8(6-10-3-1)7-12-9-11-4-5-13-9/h1-3,6H,4-5,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDMSARZKWIPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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